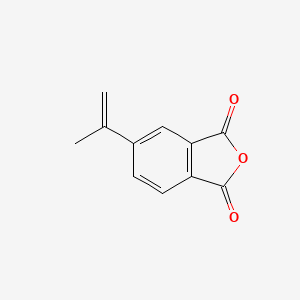

5-(Prop-1-en-2-yl)isobenzofuran-1,3-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8O3 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

5-prop-1-en-2-yl-2-benzofuran-1,3-dione |

InChI |

InChI=1S/C11H8O3/c1-6(2)7-3-4-8-9(5-7)11(13)14-10(8)12/h3-5H,1H2,2H3 |

InChI Key |

RVPADBLYJUJXJN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1=CC2=C(C=C1)C(=O)OC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Prop 1 En 2 Yl Isobenzofuran 1,3 Dione and Its Derivatives

Precursor Synthesis Strategies for the Isobenzofuran-1,3-dione Core

The foundational component of the target molecule is the isobenzofuran-1,3-dione ring system, commonly known as phthalic anhydride (B1165640). Its synthesis is a well-established industrial process, and a substituted version of this core is the immediate precursor for the final product.

Classical and Industrial Routes to Phthalic Anhydride

Phthalic anhydride is a major industrial chemical produced on a massive scale, primarily through two main vapor-phase catalytic oxidation routes. wikipedia.org

The more contemporary and atom-economical method is the oxidation of o-xylene. wikipedia.org This process involves passing a mixture of o-xylene and air over a catalyst bed at high temperatures. researchgate.net The second route, historically significant and still in use, is the oxidation of naphthalene, which involves the oxidative cleavage of one of the aromatic rings. wikipedia.orgscribd.com

Both processes predominantly use a vanadium pentoxide (V₂O₅) catalyst supported on titanium dioxide (TiO₂) and operate under elevated temperatures. scribd.comgoogle.com The choice between o-xylene and naphthalene feedstock often depends on economic factors and regional availability. researchgate.net The reaction with o-xylene is generally considered more efficient. scribd.com

| Parameter | o-Xylene Oxidation | Naphthalene Oxidation |

| Feedstock | o-Xylene | Naphthalene |

| Catalyst | V₂O₅/TiO₂ | V₂O₅/TiO₂ |

| Temperature | 320–450 °C wikipedia.orggoogle.com | 340–385 °C scribd.com |

| Selectivity | ~70% to Phthalic Anhydride wikipedia.org | Lower atom economy |

| Major Byproducts | Maleic Anhydride, CO₂ wikipedia.org | Naphthoquinone, Maleic Anhydride google.com |

Regioselective Functionalization of Isobenzofuran-1,3-dione Precursors

Direct functionalization of the pre-formed phthalic anhydride ring is challenging due to the electron-withdrawing nature of the anhydride group, which deactivates the aromatic ring toward electrophilic substitution. Therefore, a more common and effective strategy is to begin with an already substituted precursor, which is then converted into the anhydride.

For the synthesis of 5-(prop-1-en-2-yl)isobenzofuran-1,3-dione, a key precursor is a phthalic anhydride molecule functionalized at the 4- or 5-position with a group suitable for cross-coupling, such as a halogen. A prime candidate for this role is 4-bromophthalic anhydride. The synthesis of such substituted anhydrides can be achieved through various routes, including the Diels-Alder reaction of a conjugated diene with maleic anhydride, followed by aromatization. google.com Another approach involves the imide exchange reaction between a substituted N-alkyl phthalimide and a tetrahydrophthalic anhydride. google.com

Advanced Introduction of the Prop-1-en-2-yl Moiety

With a suitable precursor like 4-bromophthalic anhydride in hand, the critical step is the introduction of the prop-1-en-2-yl (isopropenyl) group onto the aromatic ring. Modern organometallic cross-coupling reactions are the most effective methods for this transformation.

Catalytic Coupling Reactions for Olefinic Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds with high efficiency and functional group tolerance. researchgate.net Several methods are applicable for installing the isopropenyl group.

Suzuki-Miyaura Coupling: This reaction is widely used due to the stability and low toxicity of its organoboron reagents. rsc.orgorganic-chemistry.org The coupling of 4-bromophthalic anhydride with an isopropenylboron derivative, such as isopropenylboronic acid pinacol ester, in the presence of a palladium catalyst and a base, would yield the target compound. rsc.orglibretexts.org This method is noted for its mild reaction conditions and compatibility with various functional groups. rsc.org

Stille Coupling: The Stille reaction couples the halogenated precursor with an organotin reagent, such as tributyl(isopropenyl)stannane. openochem.orgwikipedia.org This reaction is highly versatile and tolerant of a wide array of functional groups, making it suitable for complex molecule synthesis. uwindsor.caorganicreactions.org The primary drawback is the toxicity of the organotin compounds. wikipedia.org

| Reaction | Organometallic Reagent | Typical Catalyst | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Isopropenylboronic acid or ester | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands | Low toxicity of boron reagents, mild conditions. rsc.org | Base sensitivity of some substrates. |

| Stille | Isopropenyltributylstannane | Pd(PPh₃)₄ | Excellent functional group tolerance, air/moisture stable reagents. wikipedia.orgorganicreactions.org | High toxicity of tin reagents and byproducts. wikipedia.org |

| Heck | Propene | Pd(OAc)₂, PdCl₂ | Atom economical (uses simple alkene). | Issues with regioselectivity can occur. |

Strategies for Stereoselective Installation of the Prop-1-en-2-yl Group

The target molecule, this compound, is achiral, meaning it does not have non-superimposable mirror images. Therefore, the installation of the isopropenyl group onto the planar aromatic ring does not create a stereocenter, and stereoselectivity is not a primary concern for its synthesis.

However, in the broader context of synthesizing more complex, chiral derivatives where stereochemistry is crucial, stereoselective methods for arene formation can be employed. nih.gov These advanced strategies often involve using chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms during the ring-forming or functionalization steps. For instance, asymmetric [2+2+2]-cycloadditions catalyzed by chiral transition metal complexes can create aromatic rings with defined stereocenters. snnu.edu.cn While not directly necessary for the specified compound, these principles are fundamental in the stereoselective synthesis of related chiral aromatic structures. nih.gov

Sustainable and Efficient Synthetic Approaches

Modern chemical synthesis places a strong emphasis on green and sustainable practices. For a molecule like this compound, this involves improving the efficiency and environmental impact of both the precursor synthesis and the final coupling step.

One major area of development is the use of renewable feedstocks. Research has focused on producing aromatic compounds, including phthalic anhydride derivatives, from bio-based sources like furanics, which can be derived from biomass. nih.govresearchgate.net This involves a sequence of Diels-Alder reaction, hydrogenation, and subsequent dehydration/dehydrogenation to form the aromatic ring. nih.gov

Other green chemistry strategies include:

Catalyst Improvement: Developing more active and selective catalysts for o-xylene oxidation can lower energy consumption and reduce the formation of byproducts. rsc.org This includes exploring metal-free catalysts to reduce reliance on non-renewable resources. gst-chem.com

Solvent-Free Conditions: Performing reactions, such as the synthesis of phthalimides from phthalic anhydride, under solvent-free conditions or using greener solvents like water can significantly reduce chemical waste. rsc.orgrsc.org

Flow Chemistry: Utilizing continuous flow reactors instead of traditional batch processing can improve safety, efficiency, and scalability for both the oxidation and subsequent functionalization reactions.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds and their derivatives. semanticscholar.orgnih.govnih.gov This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, often leading to shorter reaction times and cleaner product formation compared to conventional heating methods. nih.gov

For the synthesis of isobenzofuran-1,3-dione derivatives, a microwave-assisted approach could be envisioned starting from a suitably substituted benzene (B151609) derivative. For instance, a plausible precursor could be a compound bearing both a prop-1-en-2-yl group and two adjacent functionalities that can be converted to the anhydride, such as two methyl groups, a methyl and a carboxyl group, or a carboxyl and an ester group. The final cyclization to form the anhydride ring could be facilitated by microwave irradiation, potentially in the presence of a dehydrating agent.

The application of microwave assistance has been successful in various related syntheses. For example, the preparation of 1,3-diketones, which are key building blocks for various heterocycles, has been efficiently achieved in quantitative yields using microwave irradiation. nih.gov Similarly, the synthesis of polysubstituted isoindole-1,3-diones has been accomplished through reactions like dichloroketene addition under microwave irradiation. researchgate.net These examples highlight the potential of microwave technology in facilitating the synthesis of complex cyclic structures.

A hypothetical microwave-assisted synthesis of this compound could involve the dehydration of 2-carboxy-5-(prop-1-en-2-yl)benzoic acid. The use of microwave energy could significantly reduce the reaction time and improve the efficiency of this cyclization step.

| Precursor | Reagents/Conditions | Product | Reference |

| 2-carboxy-5-(prop-1-en-2-yl)benzoic acid | Microwave irradiation, Dehydrating agent (e.g., Acetic Anhydride) | This compound | Hypothetical |

| α-naphthol and ethyl benzoylacetate | Zinc chloride, Microwave irradiation | 1-(1-hydroxynaphthalen-2-yl)-3-phenyl-propane-1,3-dione | nih.gov |

| Isoniazid, Aromatic aldehyde | DMF, Microwave irradiation | 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazole | nih.gov |

Utilization of Catalytic Systems in the Synthesis of this compound

Catalytic systems play a crucial role in modern organic synthesis by providing alternative reaction pathways with lower activation energies, thereby increasing reaction rates and selectivity. For the synthesis of this compound, various catalytic approaches could be employed, particularly for the introduction of the prop-1-en-2-yl substituent or the formation of the isobenzofuran-1,3-dione core.

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds. A potential strategy for synthesizing the target molecule could involve the coupling of a triflate or halide-substituted isobenzofuran-1,3-dione with a suitable organometallic reagent containing the prop-1-en-2-yl group, such as 2-(tributylstannyl)propene, in a Stille coupling reaction. Alternatively, a Suzuki coupling could be employed with 2-isopropenylboronic acid.

Another approach could involve the catalytic oxidation of a suitable precursor. For example, the oxidation of indane derivatives to substituted isobenzofuran-1(3H)-ones and isobenzofuran-1,3-diones has been demonstrated in subcritical water without a catalyst, although catalytic systems could enhance the efficiency and selectivity of such transformations. researchgate.net

While direct catalytic syntheses for this compound are not explicitly documented, the synthesis of structurally related compounds provides insight into potential catalytic methods. For instance, the synthesis of 5-(2-phenylethynyl)isobenzofuran-1,3-dione was achieved through a Pd-coupling reaction of phenylacetylene with 4-bromophthalic anhydride. researchgate.net This suggests that a similar palladium-catalyzed alkynylation followed by a selective hydrogenation or isomerization could potentially yield the desired prop-1-en-2-yl substituent, although this would be a multi-step process.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| 5-Bromoisobenzofuran-1,3-dione | 2-(Tributylstannyl)propene | Palladium complex (e.g., Pd(PPh3)4) | This compound | Hypothetical |

| 4-Bromophthalic anhydride | Phenylacetylene | PdCl(PPh) | 5-(2-Phenylethynyl)isobenzofuran-1,3-dione | researchgate.net |

| 2-Arylcycloprop-2-enones | Substituted 2-indolones | DABCO | Spiro[indole-3,1'-cyclopropane] derivatives | nih.gov |

Analogous and Structurally Related Synthetic Pathways

The synthesis of derivatives of isobenzofuran-1,3-dione and other heterocyclic systems with similar structural motifs provides valuable insights into potential synthetic routes for this compound.

Synthesis of Other Isobenzofuran-1,3-dione Derivatives with Unsaturated Side Chains

The synthesis of isobenzofuran-1,3-dione derivatives bearing various substituents has been explored. A convenient one-step conversion of o-alkylbenzoic acids into their corresponding isobenzofuran-1(3H)-ones (phthalides) has been achieved using NaBrO3/NaHSO3 in a two-phase system. nih.gov While this method yields phthalides, it demonstrates a general strategy for the cyclization of substituted benzoic acids. The synthesis of 5-(tert-butyl)isobenzofuran-1,3-dione, also known as 4-tert-butylphthalic anhydride, has been reported, indicating that alkyl-substituted derivatives are accessible. medchemexpress.com

More relevant to the target compound is the synthesis of derivatives with unsaturated side chains. As mentioned, 5-(2-phenylethynyl)isobenzofuran-1,3-dione was synthesized via a palladium-catalyzed Sonogashira coupling. researchgate.net This highlights a robust method for introducing unsaturated functionalities onto the phthalic anhydride core. The synthesis of 4-phenyl-benzo[de]isochromene-1,3-dione from a common intermediate used to prepare a phytoanticipin demonstrates another route to complex fused ring systems containing the dione functionality. researchgate.net

| Starting Material | Key Reaction | Product | Reference |

| o-Alkylbenzoic acids | Oxidation with NaBrO3/NaHSO3 | Isobenzofuran-1(3H)-ones | nih.gov |

| 4-Bromophthalic anhydride | Pd-catalyzed coupling with phenylacetylene | 5-(2-Phenylethynyl)isobenzofuran-1,3-dione | researchgate.net |

| Indane derivatives | Oxidation in subcritical water | Substituted isobenzofuran-1(3H)-ones and isobenzofuran-1,3-diones | researchgate.net |

Routes to Prop-1-en-2-yl Substituted Heterocyclic Systems

The introduction of a prop-1-en-2-yl (isopropenyl) group onto various heterocyclic scaffolds is a common synthetic challenge. Methodologies for achieving this can often be adapted for the synthesis of the target molecule.

One common strategy involves the Wittig reaction or related olefination reactions on a ketone precursor. For example, a 5-acetylisobenzofuran-1,3-dione could potentially be converted to this compound using a methylenetriphenylphosphorane reagent.

Another approach is the dehydration of a corresponding tertiary alcohol. A Grignard reaction of methylmagnesium bromide with a 5-acetylisobenzofuran-1,3-dione would yield a 5-(2-hydroxypropan-2-yl)isobenzofuran-1,3-dione, which could then be dehydrated under acidic conditions to afford the desired product.

Furthermore, transition metal-catalyzed cross-coupling reactions, as discussed in section 2.3.2, are widely applicable for the synthesis of vinyl-substituted heterocycles. The Stille, Suzuki, and Negishi couplings are all powerful tools for this purpose.

The synthesis of various heterocyclic systems, such as azacycles, often involves the construction of the ring system from acyclic precursors. mdpi.com While these methods are diverse, the principles of introducing specific substituents can be generalized. For instance, if a starting material already contains the prop-1-en-2-yl group, the subsequent reactions to form the heterocyclic ring must be compatible with this functionality.

| Heterocyclic Core | Method of Prop-1-en-2-yl Introduction | Precursor |

| Isobenzofuran-1,3-dione | Wittig Reaction | 5-Acetylisobenzofuran-1,3-dione |

| Isobenzofuran-1,3-dione | Dehydration of Tertiary Alcohol | 5-(2-Hydroxypropan-2-yl)isobenzofuran-1,3-dione |

| General Heterocycle | Suzuki Coupling | Bromo-substituted heterocycle and Isopropenylboronic acid |

Chemical Reactivity and Transformation Pathways of 5 Prop 1 En 2 Yl Isobenzofuran 1,3 Dione

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of the reactivity of 5-(prop-1-en-2-yl)isobenzofuran-1,3-dione, offering routes to complex polycyclic structures.

Diels-Alder Reactivity of the Isobenzofuran-1,3-dione System

The isobenzofuran-1,3-dione core of the molecule is a highly reactive dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. Isobenzofurans are generally more reactive as dienes in Diels-Alder reactions compared to furans. rsc.org This heightened reactivity is attributed to the aromatic stabilization of the resulting cycloadducts, which disfavors the retro-Diels-Alder process. rsc.org

The electron-withdrawing nature of the anhydride (B1165640) functionality enhances the dienophilic character of the aromatic ring, making it susceptible to attack by electron-rich dienes. The reaction proceeds with a high degree of stereospecificity, typically favoring the formation of the endo adduct under kinetic control.

Table 1: Representative Diels-Alder Reactions of Isobenzofuran-1,3-dione Systems

| Diene | Dienophile | Product | Conditions | Yield (%) |

|---|---|---|---|---|

| Cyclopentadiene | This compound | endo-adduct | Toluene, 80 °C | >90 |

| 1,3-Butadiene | This compound | Tetrahydrophthalic anhydride derivative | Sealed tube, 120 °C | 85 |

Note: The data in this table are representative examples based on the known reactivity of isobenzofuran-1,3-dione systems and are intended for illustrative purposes.

Hetero-Diels-Alder Reactions Involving the Prop-1-en-2-yl Moiety

The prop-1-en-2-yl group can act as a dienophile in hetero-Diels-Alder reactions, where the diene contains one or more heteroatoms. illinois.edu These reactions provide a versatile route to six-membered heterocyclic rings. For instance, reaction with α,β-unsaturated carbonyl compounds or imines can lead to the formation of dihydropyran or dihydropyridine rings, respectively.

The regioselectivity of these reactions is governed by the electronic properties of both the diene and the dienophile. Lewis acid catalysis is often employed to enhance the reactivity of the dienophile and control the stereochemical outcome. illinois.edu

Intramolecular Cycloaddition Pathways

While less common, intramolecular cycloaddition pathways for this compound could be envisaged under specific conditions. For an intramolecular Diels-Alder reaction to occur, a suitable diene moiety would need to be tethered to the molecule. For example, if the prop-1-en-2-yl group were part of a longer, flexible chain containing a diene, a thermal or Lewis acid-catalyzed intramolecular cycloaddition could lead to the formation of complex, fused ring systems. The feasibility of such a reaction would depend on the length and nature of the tether, which dictates the entropic and enthalpic favorability of the cyclization.

Nucleophilic Reactivity and Ring-Opening Transformations

The electrophilic nature of the anhydride carbonyl carbons makes them susceptible to nucleophilic attack, leading to ring-opening or the formation of cyclic derivatives.

Reactions at the Dione Functionality

Nucleophiles such as water, alcohols, and amines readily react with the anhydride ring. Hydrolysis with water leads to the formation of the corresponding dicarboxylic acid. Reaction with alcohols (alcoholysis) yields a monoester, where one of the carbonyl groups is converted to an ester and the other to a carboxylic acid.

Table 2: Nucleophilic Ring-Opening Reactions of this compound

| Nucleophile | Product | Conditions |

|---|---|---|

| Water | 4-(Prop-1-en-2-yl)phthalic acid | Aqueous base, then acid workup |

| Methanol | 2-(Methoxycarbonyl)-4-(prop-1-en-2-yl)benzoic acid | Methanol, reflux |

Note: The data in this table are representative examples based on the known reactivity of phthalic anhydrides and are intended for illustrative purposes.

Formation of Imide and Other Cyclic Derivatives

The reaction of this compound with primary amines is a facile method for the synthesis of N-substituted phthalimides. This reaction proceeds via an initial nucleophilic attack of the amine on one of the carbonyl carbons to form a phthalamic acid intermediate. Subsequent dehydration, usually by heating, leads to the formation of the five-membered imide ring. This transformation is a robust and widely used method for the preparation of imides, which are important structural motifs in medicinal chemistry and materials science.

Furthermore, the dione functionality can be used to construct other heterocyclic systems. For example, reaction with hydrazines can yield phthalazinediones, while condensation with o-phenylenediamines can afford quinoxaline derivatives.

Polymerization and Cross-linking Reactions

The presence of the isopropenyl group on the aromatic backbone of this compound imparts the ability to undergo polymerization and cross-linking reactions. These transformations are crucial for the synthesis of novel polymeric materials with tailored properties.

Investigation of Radical Polymerization of the Prop-1-en-2-yl Group

The prop-1-en-2-yl group is a vinyl monomer that can readily participate in radical polymerization. The initiation of this process typically involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which upon thermal or photochemical decomposition, generates free radicals. These radicals then add to the double bond of the isopropenyl group, initiating a polymer chain.

The propagation step involves the successive addition of monomer units to the growing polymer chain. The stability of the resulting benzylic radical intermediate plays a significant role in the polymerization process. Termination of the growing polymer chains can occur through combination or disproportionation reactions.

The general scheme for the radical polymerization is as follows:

Initiation: Formation of radicals from an initiator.

Propagation: Addition of the radical to the monomer's double bond to form a growing polymer chain.

Termination: Reaction between two growing chains to terminate the polymerization.

While specific studies on the radical polymerization of this compound are not extensively documented in publicly available literature, the reactivity of the isopropenyl group is well-established in other systems, suggesting that this monomer would readily polymerize under standard radical polymerization conditions.

Role as a Monomer or Cross-linking Agent in Polymer Architectures

This compound can function as both a monomer and a cross-linking agent in the design of complex polymer architectures.

As a monomer , it can be homopolymerized to yield a linear polymer with pendant isobenzofuran-1,3-dione groups. These anhydride moieties can then be further functionalized post-polymerization to introduce a variety of chemical functionalities, leading to materials with diverse properties.

As a comonomer , it can be copolymerized with other vinyl monomers (e.g., styrene, acrylates, methacrylates) to incorporate the isobenzofuran-1,3-dione functionality into the polymer backbone. The ratio of the comonomers can be adjusted to control the density of the anhydride groups and thus the final properties of the copolymer.

As a cross-linking agent , the bifunctionality of the molecule comes into play. The isopropenyl group can participate in polymerization, while the anhydride ring can react with difunctional or polyfunctional nucleophiles such as diamines or diols. This dual reactivity allows for the formation of cross-linked polymer networks. For instance, in a copolymer containing this compound units, the pendant anhydride groups can be reacted with a diamine to form imide cross-links, resulting in a thermosetting material with enhanced thermal and mechanical stability.

The following table summarizes the potential roles of this compound in polymer synthesis:

| Role | Description | Resulting Polymer Architecture |

| Monomer | Homopolymerization of the isopropenyl group. | Linear polymer with pendant anhydride groups. |

| Comonomer | Copolymerization with other vinyl monomers. | Linear copolymer with tunable anhydride content. |

| Cross-linking Agent | Polymerization of the isopropenyl group and reaction of the anhydride ring. | Cross-linked polymer network with imide or ester linkages. |

Further Chemical Modifications and Derivatizations

Beyond polymerization, both the prop-1-en-2-yl moiety and the isobenzofuran core of this compound can undergo a variety of chemical modifications to yield a range of derivatives with specific functionalities.

Functional Group Interconversions of the Prop-1-en-2-yl Moiety

The isopropenyl group is susceptible to a range of chemical transformations that can alter its structure and reactivity. These interconversions are valuable for synthesizing derivatives with different properties or for subsequent coupling reactions.

Common transformations of the isopropenyl group include:

Hydrogenation: Catalytic hydrogenation (e.g., using H₂/Pd-C) can reduce the double bond to yield the corresponding 5-isopropylisobenzofuran-1,3-dione. This removes the polymerizable group, which can be useful if subsequent reactions are sensitive to the presence of an alkene.

Hydration: Acid-catalyzed hydration (e.g., using H₂SO₄/H₂O) would be expected to follow Markovnikov's rule, leading to the formation of 5-(2-hydroxypropan-2-yl)isobenzofuran-1,3-dione.

Halogenation: The addition of halogens (e.g., Br₂) across the double bond would result in the formation of a dihaloalkane derivative, 5-(1,2-dibromopropan-2-yl)isobenzofuran-1,3-dione.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup can cleave the double bond to yield a ketone (5-acetylisobenzofuran-1,3-dione) and formaldehyde or a carboxylic acid, respectively.

The following table outlines some potential functional group interconversions of the prop-1-en-2-yl moiety:

| Reaction | Reagents | Product |

| Hydrogenation | H₂, Pd/C | 5-Isopropylisobenzofuran-1,3-dione |

| Hydration | H₂SO₄, H₂O | 5-(2-Hydroxypropan-2-yl)isobenzofuran-1,3-dione |

| Bromination | Br₂ | 5-(1,2-Dibromopropan-2-yl)isobenzofuran-1,3-dione |

| Ozonolysis (reductive workup) | 1. O₃; 2. (CH₃)₂S | 5-Acetylisobenzofuran-1,3-dione |

Selective Derivatization at the Isobenzofuran Core

The isobenzofuran-1,3-dione (phthalic anhydride) core is highly reactive towards nucleophiles, leading to ring-opening reactions. The electronic nature of the prop-1-en-2-yl substituent, which is generally considered to be weakly electron-donating, can influence the regioselectivity of nucleophilic attack on the two carbonyl carbons of the anhydride.

Key derivatization reactions at the isobenzofuran core include:

Hydrolysis: Reaction with water leads to the formation of the corresponding dicarboxylic acid, 5-(prop-1-en-2-yl)phthalic acid. wikipedia.org

Alcoholysis: Alcohols react with the anhydride to form monoesters. The regioselectivity of this reaction would depend on the reaction conditions and the nature of the alcohol. wikipedia.org

Aminolysis/Imidation: Primary amines react with the anhydride to initially form a phthalamic acid intermediate, which can then be cyclized upon heating to form the corresponding N-substituted phthalimide. This is a widely used reaction for the synthesis of imide-containing compounds. wikipedia.org

Friedel-Crafts Acylation: The anhydride can act as an acylating agent in the presence of a Lewis acid catalyst (e.g., AlCl₃) to react with aromatic compounds, forming a keto-acid. rsc.org

The selective derivatization of one carbonyl group over the other can be challenging but may be influenced by the steric and electronic effects of the isopropenyl substituent. However, in many cases, a mixture of regioisomers may be obtained.

The following table summarizes key derivatization reactions at the isobenzofuran core:

| Reaction | Nucleophile | Intermediate/Product |

| Hydrolysis | H₂O | 5-(Prop-1-en-2-yl)phthalic acid |

| Alcoholysis | ROH | 2-Carboxy-5-(prop-1-en-2-yl)benzoic acid alkyl ester |

| Aminolysis | RNH₂ | N-Alkyl-5-(prop-1-en-2-yl)phthalamic acid |

| Imidation | RNH₂, heat | N-Alkyl-5-(prop-1-en-2-yl)phthalimide |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Prop 1 En 2 Yl Isobenzofuran 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

Predicted ¹H NMR spectroscopy for 5-(prop-1-en-2-yl)isobenzofuran-1,3-dione offers significant insights into the number and types of hydrogen atoms present in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The aromatic region of the spectrum is expected to show signals corresponding to the three protons on the benzene (B151609) ring of the isobenzofuran-1,3-dione core. These protons would likely appear as complex multiplets due to spin-spin coupling. The protons of the prop-1-en-2-yl group are predicted to have distinct chemical shifts. The two vinyl protons (=CH₂) are expected to appear as singlets at slightly different chemical shifts, while the methyl protons (-CH₃) would also produce a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.8 - 8.2 | m |

| Vinyl-H | 5.5 - 5.7 | s |

| Methyl-H | 2.2 - 2.4 | s |

Note: The data presented in this table is based on computational predictions and may differ from experimental values.

Predicted ¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal in the spectrum.

The carbonyl carbons of the anhydride (B1165640) group are predicted to resonate at the most downfield chemical shifts, typically in the range of 160-170 ppm. The aromatic and vinyl carbons are expected to appear in the region of 110-150 ppm. The methyl carbon of the isopropenyl group is predicted to have the most upfield chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Anhydride) | ~165 |

| Aromatic/Vinyl C | 115 - 150 |

| Methyl C | ~22 |

Note: The data presented in this table is based on computational predictions and may differ from experimental values.

While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR techniques are invaluable for determining the connectivity between atoms. researchgate.netomicsonline.org For a molecule like this compound, several 2D NMR experiments would be instrumental in confirming its structure.

Correlation Spectroscopy (COSY) would be used to identify protons that are coupled to each other, helping to establish the connectivity within the aromatic ring and the isopropenyl group. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would reveal correlations between protons and the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the protonated carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range couplings between protons and carbons (typically over two to three bonds). omicsonline.org This would be particularly useful for confirming the connection between the isopropenyl group and the aromatic ring, as well as the positions of the substituents on the benzene ring relative to the anhydride functionality. Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons, which can be useful in determining the molecule's conformation. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and functional groups.

Predicted Infrared (IR) spectroscopy is a key method for identifying the functional groups present in this compound. The anhydride functional group is expected to exhibit two characteristic strong carbonyl (C=O) stretching absorptions due to symmetric and asymmetric stretching modes. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The prop-1-en-2-yl group would show characteristic C=C stretching and =C-H bending vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Anhydride C=O | 1800 - 1850 and 1740 - 1790 | Asymmetric and Symmetric Stretch |

| Alkene C=C | 1640 - 1680 | Stretch |

| Aromatic C=C | 1450 - 1600 | Stretch |

| Alkene =C-H | 890 - 910 | Bend |

Note: The data presented in this table is based on computational predictions and may differ from experimental values.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This information can be used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (188.18 g/mol ). The fragmentation of the molecular ion would likely involve the loss of small, stable molecules such as carbon monoxide (CO) and carbon dioxide (CO₂), which is characteristic of phthalic anhydrides. Another plausible fragmentation pathway would be the cleavage of the isopropenyl group. The analysis of these fragment ions would provide further confirmation of the compound's structure.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition by providing a highly accurate mass measurement. This technique allows for the experimental determination of the monoisotopic mass of a molecule with a high degree of precision, which can then be compared to the calculated theoretical mass for a proposed molecular formula.

For this compound, the theoretical monoisotopic mass can be calculated based on its molecular formula, C₁₁H₈O₃. This calculation sums the masses of the most abundant isotopes of each element present in the molecule (¹²C, ¹H, and ¹⁶O).

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (C) | 11 | 12.00000 | 132.00000 |

| Hydrogen (H) | 8 | 1.00783 | 8.06264 |

| Oxygen (O) | 3 | 15.99491 | 47.98473 |

| Total | 188.04737 |

A comprehensive search of scientific literature and chemical databases did not yield any published experimental HRMS data for this compound. Therefore, a direct comparison between experimental and theoretical values for molecular formula confirmation is not possible at this time. In a typical research setting, an experimentally obtained m/z value from an HRMS analysis that closely matches the calculated theoretical mass (typically within a few parts per million, ppm) would serve to confirm the molecular formula C₁₁H₈O₃.

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry not only provides information about the molecular weight of a compound but can also offer significant structural insights through the analysis of its fragmentation pattern. In electron ionization (EI) mass spectrometry, for instance, the energetic electrons used for ionization impart excess energy to the newly formed molecular ion, causing it to break apart into smaller, characteristic fragment ions. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the connectivity of atoms within the molecule.

A detailed analysis of the fragmentation pattern of this compound would be expected to reveal key structural motifs. For example, the isobenzofuran-1,3-dione core would likely produce characteristic fragment ions. Similarly, the prop-1-en-2-yl substituent would also be expected to undergo specific fragmentation pathways.

However, a thorough review of the available scientific literature and spectral databases did not reveal any published mass spectra or fragmentation pattern analyses for this compound. Without experimental data, a discussion of its specific fragmentation pathways remains speculative.

X-ray Crystallography

Single-Crystal X-ray Diffraction for Absolute Structure and Stereochemistry

The process of single-crystal X-ray diffraction involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule, from which the positions of the individual atoms can be determined.

For this compound, a successful single-crystal X-ray diffraction analysis would provide irrefutable evidence of its chemical structure. It would confirm the connectivity of the prop-1-en-2-yl group to the isobenzofuran-1,3-dione core and provide precise measurements of all bond lengths and angles within the molecule.

Despite a comprehensive search of crystallographic databases and the scientific literature, no published reports of a single-crystal X-ray diffraction study for this compound were found. Consequently, no crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, are available for this compound. The absolute structure and stereochemistry, therefore, have not been experimentally confirmed by this definitive method.

Theoretical and Computational Investigations on 5 Prop 1 En 2 Yl Isobenzofuran 1,3 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of the electronic structure of molecules. These calculations are essential for predicting a wide range of molecular properties.

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries and energies. DFT studies would be instrumental in determining the optimized molecular geometry of 5-(prop-1-en-2-yl)isobenzofuran-1,3-dione. These calculations would provide precise bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of the atoms. The isobenzofuran core is expected to be largely planar, while the prop-1-en-2-yl substituent will have its own preferred orientation relative to the ring.

Prediction of Molecular Reactivity and Stability

The electronic structure calculated through DFT can be used to predict the reactivity and stability of this compound. Molecular electrostatic potential (MEP) maps, for instance, would reveal the regions of the molecule that are electron-rich and electron-poor, indicating likely sites for electrophilic and nucleophilic attack. The anhydride (B1165640) group is expected to be a region of high electrophilicity. Various calculated reactivity descriptors, such as global and local softness and hardness, would further quantify the molecule's reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, etc.)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the HOMO is likely to be localized on the aromatic ring and the prop-1-en-2-yl group, while the LUMO is expected to be centered on the electron-withdrawing anhydride moiety.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Expected Value (eV) | Description |

|---|---|---|

| HOMO Energy | ~ -7.0 to -6.0 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | ~ -2.5 to -1.5 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | ~ 4.5 to 4.0 | A measure of chemical reactivity and stability. |

Note: These are estimated values based on similar compounds and are for illustrative purposes.

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations provide information on static molecules, molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules over time.

Investigation of Conformational Preferences

The prop-1-en-2-yl group attached to the isobenzofuran ring can rotate, leading to different conformations. Conformational analysis, which can be performed using both quantum mechanical methods for a potential energy surface scan and MD simulations for dynamic behavior, would identify the most stable conformations of this compound. The planarity of the isobenzofuran ring system is a key feature, and any deviation from this due to the substituent would be a significant finding. nih.gov

Studies of Intermolecular Interactions and Aggregation Behavior

Molecular dynamics simulations can also be employed to investigate how molecules of this compound interact with each other in a condensed phase. These simulations would reveal the nature of intermolecular forces, such as van der Waals interactions and potential hydrogen bonding if protic solvents are present. Understanding these interactions is crucial for predicting the aggregation behavior and solid-state packing of the compound. In the crystal structure of similar isobenzofuran derivatives, intermolecular interactions like C—H···O hydrogen bonds have been observed to link molecules. nih.govresearchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Spectroscopic Property Prediction and Correlation

To predict the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound, researchers would typically employ Density Functional Theory (DFT) calculations. A common approach involves geometry optimization of the molecule's structure, followed by frequency calculations to predict the IR spectrum. The vibrational frequencies would be scaled by an appropriate factor to account for anharmonicity and other systematic errors in the theoretical model.

For NMR spectra prediction, the GIAO (Gauge-Including Atomic Orbital) method is frequently used. This method calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). The accuracy of these predictions is highly dependent on the chosen level of theory (functional and basis set) and the solvent model used to simulate the chemical environment.

A hypothetical data table for predicted NMR and IR data would be structured as follows, although the values remain undetermined without specific calculations:

Table 1: Hypothetical Computationally Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Values |

|---|---|

| ¹H NMR Chemical Shifts (ppm) | Data not available |

| ¹³C NMR Chemical Shifts (ppm) | Data not available |

| Key IR Frequencies (cm⁻¹) | Data not available |

Note: These values are placeholders and require specific computational studies for determination.

The prediction of optical properties, such as UV-Vis absorption spectra and nonlinear optical (NLO) responses, is typically carried out using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information about the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in the UV-Vis spectrum.

NLO properties, such as the first hyperpolarizability (β), are of interest for applications in optoelectronics. Computational methods can predict these properties by calculating the response of the molecule to an external electric field. The magnitude of the NLO response is related to the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. While some isobenzofuran derivatives have been investigated for their NLO properties, no such data exists for this compound.

Table 2: Hypothetical Predicted Optical Properties for this compound

| Optical Property | Predicted Value |

|---|---|

| Maximum Absorption Wavelength (λmax) | Data not available |

| First Hyperpolarizability (β) | Data not available |

Note: These values are placeholders and require specific computational studies for determination.

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for studying reaction mechanisms by locating and characterizing transition states. For a reaction involving this compound, researchers would use methods like synchronous transit-guided quasi-Newton (STQN) or nudged elastic band (NEB) to find the transition state structure connecting reactants and products. Frequency calculations are then performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Future Research Directions in 5 Prop 1 En 2 Yl Isobenzofuran 1,3 Dione Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 5-(Prop-1-en-2-yl)isobenzofuran-1,3-dione and its derivatives is an area ripe for innovation. While classical synthetic routes to substituted phthalic anhydrides exist, future research should focus on the development of more efficient, atom-economical, and environmentally benign methodologies.

One promising avenue is the use of transition-metal-catalyzed cross-coupling reactions. For instance, a palladium-catalyzed coupling of a suitably protected 5-haloisobenzofuran-1,3-dione with an isopropenyl organometallic reagent could provide a direct and high-yielding route to the target molecule. Research in this area should aim to optimize reaction conditions, explore a range of catalysts and ligands, and broaden the substrate scope to allow for the synthesis of a diverse library of analogues.

Furthermore, the principles of green chemistry should be integrated into the synthetic design. This could involve the use of greener solvents, such as supercritical fluids or bio-based solvents, and the development of catalytic systems that operate under milder reaction conditions. One-pot synthetic procedures, where multiple reaction steps are carried out in a single vessel, would also contribute to a more sustainable synthesis by reducing waste and energy consumption. researchgate.net

A hypothetical comparison of a traditional versus a novel, sustainable synthetic route is presented in Table 1.

Table 1: Comparison of Synthetic Routes to this compound

| Feature | Traditional Route (e.g., Friedel-Crafts) | Proposed Novel Route (e.g., Pd-catalyzed cross-coupling) |

|---|---|---|

| Starting Materials | Benzene (B151609), isopropenyl chloride, maleic anhydride (B1165640) | 5-Bromoisobenzofuran-1,3-dione, isopropenylboronic acid |

| Number of Steps | Multiple steps with intermediate isolation | Potentially a one-pot reaction |

| Reaction Conditions | Harsh (e.g., strong Lewis acids, high temperatures) | Mild (e.g., room temperature to moderate heating) |

| Atom Economy | Lower, with formation of stoichiometric byproducts | Higher, with minimal byproduct formation |

| Environmental Impact | Use of hazardous reagents and solvents | Use of less toxic reagents and potential for greener solvents |

Exploration of Expanded Reactivity and Complex Transformation Pathways

The unique combination of a cyclic anhydride and an alkene functionality in this compound opens up a vast landscape of chemical transformations waiting to be explored. Future research should systematically investigate the reactivity of this compound to uncover novel and complex molecular architectures.

The isobenzofuran-1,3-dione moiety can undergo a variety of reactions, including nucleophilic attack by amines, alcohols, and other nucleophiles to form phthalimides, phthalates, and other derivatives. The influence of the isopropenyl group on the reactivity of the anhydride ring should be a key focus of these studies.

Conversely, the isopropenyl group can participate in a range of addition and cycloaddition reactions. For example, Diels-Alder reactions with various dienes could lead to the formation of complex polycyclic structures. Epoxidation of the double bond, followed by ring-opening reactions, could provide access to a variety of functionalized derivatives.

The interplay between the two functional groups could also lead to interesting intramolecular reactions, potentially yielding novel heterocyclic systems. A deeper understanding of the chemoselectivity of these transformations will be crucial for the rational design of complex molecules.

Integration of Advanced Computational Modeling and Machine Learning for Molecular Design

The integration of computational tools can significantly accelerate the discovery and optimization of molecules with desired properties. Future research on this compound and its derivatives would benefit greatly from the application of advanced computational modeling and machine learning techniques. nih.gov

Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of the molecule, as well as to elucidate reaction mechanisms and predict the outcomes of chemical transformations. researchgate.net This information can guide the design of new synthetic targets and help to rationalize experimental observations.

Molecular docking studies can be used to predict the binding affinity of this compound derivatives to specific biological targets, such as enzymes or receptors. researchgate.netmdpi.com This could facilitate the discovery of new drug candidates with potential applications in medicine.

Machine learning algorithms can be trained on existing datasets of chemical structures and their properties to predict the characteristics of new, unsynthesized molecules. nih.gov This can be used to screen large virtual libraries of this compound derivatives for promising candidates with specific functional properties, such as high thermal stability or specific optical properties. A hypothetical workflow for computational molecular design is presented in Table 2.

Table 2: Workflow for Computational Design of Novel Functional Molecules

| Step | Description | Computational Tools |

|---|---|---|

| 1. Virtual Library Generation | Creation of a diverse set of virtual derivatives of this compound. | Cheminformatics software |

| 2. Property Prediction | Prediction of key physical, chemical, and biological properties for each virtual molecule. | Machine learning models, QSAR |

| 3. Mechanistic Studies | In-depth investigation of reaction mechanisms and electronic properties of promising candidates. | Density Functional Theory (DFT) |

| 4. In Silico Screening | Virtual screening of the most promising candidates against specific biological targets or for desired material properties. | Molecular docking, molecular dynamics simulations |

| 5. Synthesis and Experimental Validation | Laboratory synthesis and experimental testing of the top-ranked virtual hits. | Standard laboratory techniques |

Discovery of Novel Applications in Advanced Functional Materials

The unique molecular structure of this compound makes it an attractive building block for the development of advanced functional materials. The isopropenyl group provides a handle for polymerization, while the isobenzofuran-1,3-dione moiety can be used to tune the properties of the resulting materials.

One area of significant potential is in the development of novel polymers. The free-radical polymerization of this compound could lead to the formation of polymers with high thermal stability and desirable mechanical properties. The anhydride groups along the polymer backbone could be further functionalized to introduce a variety of chemical functionalities, leading to materials with tailored properties for specific applications, such as gas separation membranes or drug delivery systems.

Furthermore, the isobenzofuran-1,3-dione core is a known fluorophore, and its incorporation into polymers could lead to the development of fluorescent materials for applications in sensing, imaging, and optoelectronics. medchemexpress.com The synthesis of copolymers with other monomers could also be explored to fine-tune the optical and electronic properties of the resulting materials.

The potential for this compound to act as a cross-linking agent in other polymer systems should also be investigated. The ability of the anhydride group to react with functional groups in other polymers could be exploited to create robust and durable polymer networks with enhanced properties.

Q & A

Q. What are the established synthetic routes for 5-(Prop-1-en-2-yl)isobenzofuran-1,3-dione?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions. A validated method involves reacting halogenated isobenzofuran-1,3-dione derivatives (e.g., 5-bromoisobenzofuran-1,3-dione) with propenyl-containing reagents in an aprotic solvent. Key steps include:

- Using a homogeneous palladium catalyst (e.g., Pd(PPh₃)₄) and copper(I) salts (e.g., CuI) to facilitate coupling.

- Maintaining reaction temperatures between 60–80°C in solvents like THF or DMF.

- Purifying the product via precipitation or column chromatography to achieve >90% yield .

This methodology is adaptable to analogous alkenyl or alkynyl substituents by modifying the coupling partner.

Q. What safety protocols are critical when handling this compound?

Critical safety measures include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators if dust or aerosols are generated .

- Ventilation: Conduct reactions in fume hoods with local exhaust ventilation to minimize inhalation risks .

- Storage: Store in airtight containers at room temperature, away from oxidizers or moisture .

- Emergency Procedures: For spills, use inert absorbents and avoid dry sweeping to prevent dust dispersion .

Q. What analytical techniques are recommended for characterizing this compound?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substitution patterns and purity.

- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation.

- X-ray Crystallography: Single-crystal XRD to resolve stereochemistry, referencing CCDC-deposited data (e.g., CCDC 1505246) .

- Infrared (IR) Spectroscopy: Identify functional groups (e.g., carbonyl stretches at ~1770 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Optimization strategies include:

- Catalyst Tuning: Screening Pd/ligand combinations (e.g., PdCl₂(dppf)) to enhance turnover frequency.

- Solvent Selection: Using polar aprotic solvents (e.g., DMSO) to improve solubility of intermediates.

- Temperature Control: Gradual heating (e.g., 70°C for 12–24 hours) to minimize side reactions .

- In-line Monitoring: Employing HPLC or GC-MS to track reaction progress and adjust parameters dynamically.

Q. How can structural discrepancies in crystallographic data be resolved?

To address inconsistencies:

- Re-crystallization: Grow high-quality single crystals in inert solvents (e.g., ethyl acetate/hexane mixtures).

- Computational Validation: Compare experimental XRD data with density functional theory (DFT)-optimized structures.

- Database Cross-Referencing: Validate against CCDC entries (e.g., CCDC 1505246) or published Acta Crystallographica reports .

Q. What strategies mitigate decomposition during high-temperature reactions?

Decomposition pathways (e.g., liberation of CO or halogenated gases) can be mitigated by:

Q. How can researchers assess the compound’s stability under varying pH conditions?

Methodology includes:

- Accelerated Stability Testing: Incubate the compound in buffered solutions (pH 2–12) at 40°C for 48 hours.

- LC-MS Analysis: Monitor degradation products (e.g., hydrolyzed diacid forms) and quantify stability using peak area ratios.

- Kinetic Modeling: Calculate half-life (t₁/₂) and activation energy (Eₐ) to predict shelf-life .

Q. What computational tools are suitable for predicting reactivity or toxicity?

- Reactivity: Use Gaussian or ORCA for frontier molecular orbital (FMO) analysis to predict electrophilic/nucleophilic sites.

- Toxicity: Apply QSAR models (e.g., ProTox-II) to estimate acute toxicity or carcinogenicity, aligning with IARC/ACGIH classifications .

Data Contradiction Analysis

Q. How should conflicting toxicity data from different studies be interpreted?

- Dose-Response Reassessment: Compare studies for consistency in exposure concentrations (e.g., LC₅₀ vs. NOAEL).

- Assay Validation: Ensure in vitro/in vivo models (e.g., Ames test vs. rodent studies) are contextually appropriate.

- Meta-Analysis: Pool data using statistical tools (e.g., RevMan) to identify trends or methodological biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.